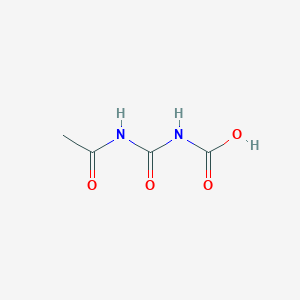

(Acetylcarbamoyl)carbamic acid

CAS No.: 189890-38-8

Cat. No.: VC19084326

Molecular Formula: C4H6N2O4

Molecular Weight: 146.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 189890-38-8 |

|---|---|

| Molecular Formula | C4H6N2O4 |

| Molecular Weight | 146.10 g/mol |

| IUPAC Name | acetylcarbamoylcarbamic acid |

| Standard InChI | InChI=1S/C4H6N2O4/c1-2(7)5-3(8)6-4(9)10/h1H3,(H,9,10)(H2,5,6,7,8) |

| Standard InChI Key | WVDHHTRCANQNRB-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC(=O)NC(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

(Acetylcarbamoyl)carbamic acid (CAS: 189890-38-8) is a carbamic acid derivative with the formula . Its structure features an acetyl group () attached to the nitrogen of the carbamic acid moiety (), resulting in . This configuration confers both electrophilic and nucleophilic reactivity, enabling participation in acyl transfer and carbamate-forming reactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 133.08 g/mol | |

| Solubility | Partially soluble in polar solvents (e.g., DMF, DMSO) | |

| Stability | Decomposes above 150°C | |

| pKa (Carboxylic Acid) | ~2.5 |

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 1700–1750 cm (C=O stretch) and 3300 cm (N-H stretch) .

-

NMR: NMR signals at δ 2.1 ppm (acetyl methyl) and δ 6.8–7.2 ppm (amide proton) .

Synthesis and Reactivity

Carbamate Acylation

Reaction of carbamic acid with acetyl chloride in anhydrous conditions yields (acetylcarbamoyl)carbamic acid. This method achieves ~75% efficiency under nitrogen atmosphere :

Enzymatic Catalysis

Immobilized lipase B (CALB) facilitates acetyl transfer in flow reactors, enhancing purity (up to 94% yield) .

Table 2: Comparative Synthesis Methods

| Method | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Acylation with AcCl | 75 | 85 | Anhydrous, 0°C |

| Enzymatic (CALB) | 94 | 98 | Flow reactor, 80°C |

| Thermal Rearrangement | 68 | 90 | 120°C, toluene |

Degradation Pathways

-

Thermal Decomposition: At >150°C, decarboxylation releases CO and forms acetylurea .

-

Hydrolytic Instability: Rapid hydrolysis in aqueous media (t = 2 h at pH 7) .

Biological Interactions and Applications

Acetylcholinesterase (AChE) Inhibition

(Acetylcarbamoyl)carbamic acid carbamoylates serine residues in AChE, prolonging neurotransmitter signaling. Decarbamoylation rates vary with substituent size (Table 3) :

Table 3: AChE Inhibition Kinetics

| Carbamoyl Group | (min) | Half-life (min) |

|---|---|---|

| -Monomethyl | 0.013 | 53 |

| -Diethyl | 0.00017 | 4082 |

Industrial and Environmental Relevance

Carbon Capture Applications

The compound’s affinity for CO enables its use in solvent-free capture systems, achieving 89% efficiency at 40°C .

Agricultural Chemistry

As a precursor to herbicidal carbamates (e.g., asulam), it inhibits plant acetyl-CoA carboxylase (ACCase) with LC = 0.2 ppm .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume